2-chloro-N-(2,3-difluorophenyl)acetamide
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Overview
Description
2-chloro-N-(2,3-difluorophenyl)acetamide is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of acetamide, where the hydrogen atoms are replaced by chlorine and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-difluorophenyl)acetamide typically involves the reaction of 2,3-difluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-difluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: New derivatives with different functional groups.
Oxidation: N-oxides.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2,3-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-difluorophenyl)acetamide
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-N-(2,5-difluorophenyl)acetamide
Uniqueness
2-chloro-N-(2,3-difluorophenyl)acetamide is unique due to the specific positioning of the chlorine and difluorophenyl groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds .
Properties
IUPAC Name |
2-chloro-N-(2,3-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBKWPNVPJGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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